1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex organic compound that features both biphenyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling of Biphenyl and Indole: The final step involves the coupling of the biphenyl and indole moieties through an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings, amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells, microbes, and various disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-2-yl)propan-2-ol
- 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-3-yl)propan-2-ol
Uniqueness
1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-21(16-24-15-14-20-8-4-5-9-23(20)24)17-26-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h1-13,21,25H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJDSQPTGBDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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